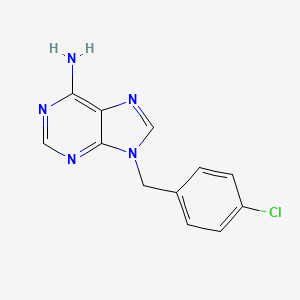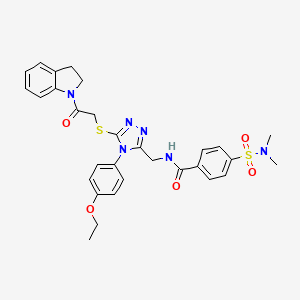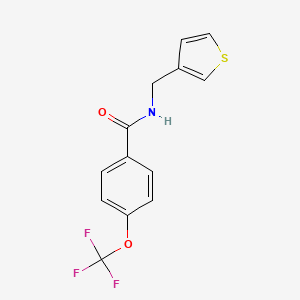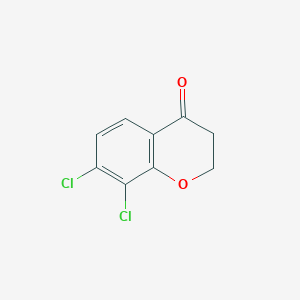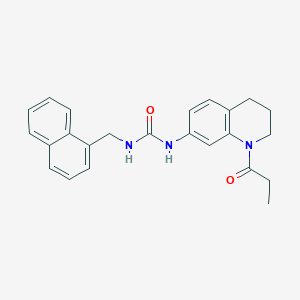
1-(Naphthalen-1-ylmethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylmethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as NPTU, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. It is a urea derivative that has been found to exhibit various biological activities, including anticonvulsant, antidepressant, and analgesic effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemical Synthesis and Recognition Abilities : Research has demonstrated the synthesis of compounds with naphthalene and urea groups, showcasing their ability as fluorescent sensors and their recognition abilities for specific ions. For instance, a fluorescent sensor molecule with naphthalene imide and urea groups exhibited selective recognition ability for fluoride ions, highlighting the potential for environmental monitoring and analytical chemistry applications (R. Jun, 2010).
Analytical and Environmental Applications
Fluorescent Chemosensors : Naphthalene derivatives containing urea groups have been synthesized to function as selective fluorescent chemosensors. These chemosensors are capable of detecting specific ions, such as fluoride, which is of particular interest for environmental monitoring and pollution detection. The development of these sensors underlines the importance of naphthalene-urea compounds in creating sensitive and selective tools for chemical analysis (E. Cho et al., 2003).
Material Science and Polymer Research
Polycondensation and Polymer Synthesis : Compounds incorporating the naphthalene group have been used in polycondensation reactions with diisocyanates to create novel poly(urea-urethane)s. These reactions, facilitated by ionic liquids and microwave irradiation, yield polymers with potential applications in materials science, highlighting the versatility and utility of naphthalene-based compounds in polymer chemistry (S. Mallakpour & Z. Rafiee, 2007).
Biomedical Applications
Cytotoxic Activity and Drug Development : The exploration of naphthalimide derivatives, which share structural similarities with the compound of interest, has been significant in the search for new therapeutic agents. These derivatives have been synthesized and assessed for their cytotoxic activities against various cancer cell lines, demonstrating potential as anticancer drugs. This research direction underscores the broader applications of naphthalene and urea derivatives in medicinal chemistry and drug development (M. Marinov et al., 2019).
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-23(28)27-14-6-10-18-12-13-20(15-22(18)27)26-24(29)25-16-19-9-5-8-17-7-3-4-11-21(17)19/h3-5,7-9,11-13,15H,2,6,10,14,16H2,1H3,(H2,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHDPESJRJOXMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2384666.png)
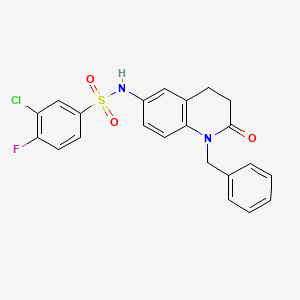
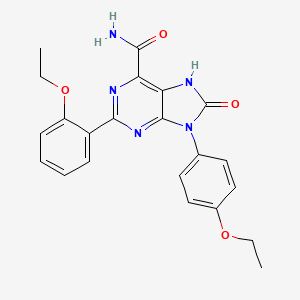

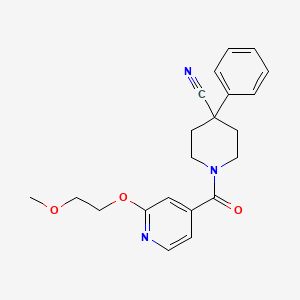

![methyl (2E,4Z)-4-acetyl-5-[(4-methoxyphenyl)methylamino]hexa-2,4-dienoate](/img/structure/B2384677.png)
